molecular formula C18H14N4O5S B2825441 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 312591-40-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Cat. No.: B2825441
CAS No.: 312591-40-5
M. Wt: 398.39
InChI Key: IJBWIOOCLPCRRA-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a complex organic compound featuring a thiazole ring substituted with a 2,5-dimethylphenyl group and a benzamide moiety with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups on the phenyl ring.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.

    Reduction: Reduction of nitro groups yields corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the thiazole ring and nitro groups suggests possible antimicrobial, antifungal, or anticancer activities. Studies could focus on its interaction with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the thiazole ring might engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitro

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-11(2)14(7-10)15-9-28-18(19-15)20-17(23)13-6-5-12(21(24)25)8-16(13)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWIOOCLPCRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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